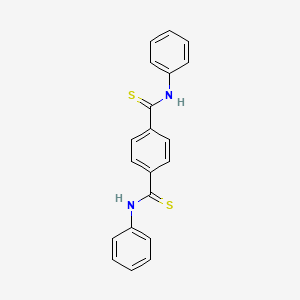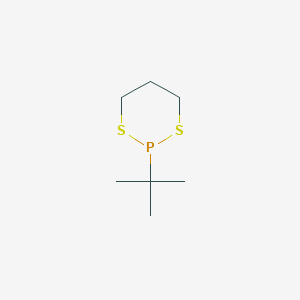![molecular formula C12H10N4O2 B14602345 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one CAS No. 60723-64-0](/img/structure/B14602345.png)
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one is a complex organic compound that features a tetrazole ring and a benzopyran moiety. The tetrazole ring is known for its stability and unique chemical properties, making it a valuable component in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one typically involves the cycloaddition of nitriles and azides to form the tetrazole ring. This reaction is often carried out under mild conditions using catalysts such as triethyl orthoformate and sodium azide . The benzopyran moiety can be introduced through various organic synthesis techniques, including the use of aldehydes and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly approaches. These methods often utilize water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and benzopyran derivatives, which can be further utilized in pharmaceutical and chemical research .
Applications De Recherche Scientifique
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific receptors and enzymes. This interaction can lead to the inhibition of certain biological pathways, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione: Another tetrazole-containing compound with similar chemical properties.
3-(2-Methyl-2H-tetrazol-5-yl)aniline: Features a tetrazole ring and is used in various chemical applications.
Uniqueness
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one is unique due to its combination of the tetrazole ring and benzopyran moiety.
Propriétés
Numéro CAS |
60723-64-0 |
|---|---|
Formule moléculaire |
C12H10N4O2 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
3-[2-(2H-tetrazol-5-yl)ethyl]chromen-4-one |
InChI |
InChI=1S/C12H10N4O2/c17-12-8(5-6-11-13-15-16-14-11)7-18-10-4-2-1-3-9(10)12/h1-4,7H,5-6H2,(H,13,14,15,16) |
Clé InChI |
RMOHKLKWLXUHKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CO2)CCC3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)

![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
